molecular formula C22H13ClF3N3O2 B2858287 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide CAS No. 932531-15-2

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2858287
CAS No.: 932531-15-2
M. Wt: 443.81
InChI Key: PRHINNGBYHBOEZ-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide is a complex organic compound featuring a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and isatoic anhydride derivatives. The key steps in the synthesis may involve:

    Formation of the Quinazolinone Core: This step involves the cyclization of substituted anilines with isatoic anhydride derivatives under acidic or basic conditions to form the quinazolinone core.

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings can be achieved through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).

    Acylation: The final step involves the acylation of the quinazolinone core with 2,5-difluorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinazolinone core and the substituents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide: Similar structure with a different fluorine substitution pattern.

    2-(6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl)-N-(2,5-dichlorophenyl)acetamide: Similar structure with chlorine substituents instead of fluorine.

Uniqueness

The uniqueness of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of multiple halogen atoms can enhance its stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O2/c23-12-5-8-19-15(9-12)21(14-3-1-2-4-16(14)25)28-22(31)29(19)11-20(30)27-18-10-13(24)6-7-17(18)26/h1-10H,11H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHINNGBYHBOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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